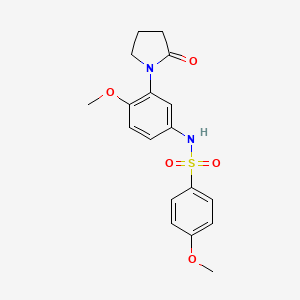

4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Description

The compound 4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (hereafter referred to as the target compound) is a benzenesulfonamide derivative featuring two methoxy groups and a 2-oxopyrrolidin-1-yl substituent. Its structure combines aromatic sulfonamide motifs with a pyrrolidinone ring, a design commonly explored in medicinal chemistry for targeting receptors or enzymes.

Key structural attributes:

- Sulfonamide backbone: Imparts hydrogen-bonding capability and metabolic stability.

- Methoxy groups: Enhance lipophilicity and influence electronic properties.

Properties

IUPAC Name |

4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-14-6-8-15(9-7-14)26(22,23)19-13-5-10-17(25-2)16(12-13)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYLUCNSCCRYCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction to produce larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or infection.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related sulfonamides with modifications in substituents and core scaffolds (Table 1).

Table 1: Structural Comparison of Sulfonamide Derivatives

Computational and Crystallographic Insights

Crystal Structures :

- DFT Studies: Methods like B3LYP () and Multiwfn () analyze electronic properties. The target compound’s electron density near the sulfonamide and pyrrolidinone could be mapped for reactivity predictions .

Biological Activity

4-Methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that has gained attention in pharmacological research due to its potential biological activities. The compound features a sulfonamide group, which is known for its diverse biological properties, including antibacterial and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 306.37 g/mol. Its structure comprises a benzenesulfonamide core with methoxy and pyrrolidinone substituents, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit various enzymes, particularly carbonic anhydrases and certain proteases, which play critical roles in physiological processes.

- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory pathways, potentially modulating their activity and leading to anti-inflammatory effects.

- Calcium Channel Modulation : Research suggests that similar compounds can affect calcium channel activity, influencing cardiovascular dynamics by altering perfusion pressure and coronary resistance .

Pharmacological Effects

Recent studies have highlighted several pharmacological effects of this compound:

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- A study evaluating the cardiovascular effects of various benzenesulfonamides indicated that modifications in the sulfonamide structure could significantly alter their efficacy in reducing perfusion pressure and coronary resistance .

| Compound Name | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|

| 4-Aminoethyl-benzenesulfonamide | Decreased | Decreased |

| 2-Hydrazinocarbonyl-benzenesulfonamide | Moderate effect | No significant change |

| This compound | Potentially significant | Needs further investigation |

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies using computational models have suggested favorable absorption, distribution, metabolism, and excretion (ADME) profiles. However, empirical data are needed for comprehensive pharmacokinetic characterization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, and how can purity be maximized during synthesis?

- Methodological Answer : The synthesis typically involves coupling 4-methoxybenzenesulfonyl chloride with a substituted aniline precursor (e.g., 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline) in anhydrous solvents like dichloromethane or acetonitrile. Catalytic bases such as triethylamine or DMAP are used to neutralize HCl byproducts . Purity optimization requires careful control of stoichiometry, reaction time (monitored via TLC/HPLC), and post-synthetic purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Impurity profiling via NMR (e.g., residual solvent peaks) and LC-MS is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : and NMR identify functional groups (e.g., sulfonamide NH at δ ~10 ppm, methoxy signals at δ ~3.8 ppm) and confirm regiochemistry .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration and hydrogen-bonding networks. WinGX/ORTEP visualize anisotropic displacement ellipsoids for precise bond-length/angle analysis .

- Mass spectrometry : HRMS (ESI/TOF) confirms molecular formula and detects fragmentation patterns .

Q. What are the primary biological targets of this compound, and how is target engagement validated experimentally?

- Methodological Answer : The compound’s sulfonamide moiety and pyrrolidinone group suggest interactions with enzymes like Factor Xa (FXa) or serotonin receptors (e.g., 5-HT). Validation methods include:

- In vitro assays : Competitive binding assays (e.g., -labeled ligand displacement) in recombinant receptor-expressing cell lines .

- Enzymatic inhibition : Fluorogenic substrate cleavage assays (e.g., FXa activity measured at 360/450 nm excitation/emission) .

- Cellular models : Dose-response curves in platelet aggregation or inflammatory cytokine release models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s potency and selectivity?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace methoxy with halogen, vary pyrrolidinone substituents) and assess impact on bioactivity .

- Pharmacophore mapping : Use QSAR models (e.g., CoMFA/CoMSIA) to correlate electronic (Hammett σ), steric (Verloop parameters), and hydrophobic (logP) descriptors with activity .

- Selectivity profiling : Screen against off-target kinases or GPCRs (e.g., 5-HT, β-adrenergic receptors) to identify structural motifs causing cross-reactivity .

Q. What computational strategies are effective for predicting binding modes and guiding rational drug design?

- Methodological Answer :

- Molecular docking : Use MOE or AutoDock Vina with crystal structures (e.g., PDB: 1SA0 for tubulin) to predict ligand-protein interactions. Focus on hydrogen bonds (e.g., sulfonamide NH with Asp189 in FXa) and hydrophobic pockets .

- MD simulations : GROMACS/AMBER simulate binding stability (RMSD < 2 Å over 100 ns) and free-energy calculations (MM-PBSA) to rank analogs .

- Fragment-based design : Deconstruct the molecule into core fragments (e.g., benzenesulfonamide, pyrrolidinone) and screen fragment libraries for synergistic binding .

Q. How can contradictory data on biological activity (e.g., conflicting IC values across studies) be resolved?

- Methodological Answer :

- Assay standardization : Validate protocols using positive controls (e.g., rivaroxaban for FXa inhibition) and ensure consistent cell passage numbers .

- Orthogonal validation : Confirm results with SPR (binding kinetics) or ITC (thermodynamic profiling) .

- Meta-analysis : Compare solvent effects (DMSO vs. aqueous buffer), protein sources (recombinant vs. native), and statistical methods (e.g., Hill slopes in dose-response curves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.